2-Amino-3-(m-tolyl)propanamide
Description
2-Amino-3-(m-tolyl)propanamide is a synthetic propanamide derivative characterized by a meta-methylphenyl (m-tolyl) substituent at the third carbon of its backbone. The compound’s lipophilic m-tolyl group may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-amino-3-(3-methylphenyl)propanamide |
InChI |
InChI=1S/C10H14N2O/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H2,12,13) |
InChI Key |
LAKIDHKLVIBUCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(m-tolyl)propanamide can be achieved through several methods. One common approach involves the reaction of m-toluidine with acrylonitrile, followed by hydrogenation and subsequent amidation. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under pressure.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-3-(m-tolyl)propanamide may involve the use of large-scale reactors and continuous flow processes. The starting materials, such as m-toluidine and acrylonitrile, are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation and recrystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(m-tolyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-Amino-3-(m-tolyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a ligand in enzyme assays.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(m-tolyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in metabolic pathways. Its unique structure allows it to bind to active sites of enzymes, altering their function and leading to various biochemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below compares 2-amino-3-(m-tolyl)propanamide with structurally related propanamide derivatives, emphasizing substituent effects on properties and applications:
Substituent Impact on Physicochemical Properties
- Lipophilicity : The m-tolyl group in the target compound enhances lipophilicity compared to polar substituents like 4-hydroxyphenyl () or heterocycles (). This may improve blood-brain barrier penetration but reduce aqueous solubility.
- Acid-Base Behavior : Compounds with ionizable groups (e.g., 4-hydroxyphenyl in ) exhibit pH-dependent solubility and reactivity, whereas m-tolyl derivatives remain neutral under physiological conditions.
Biological Activity
2-Amino-3-(m-tolyl)propanamide, a compound with the chemical formula C16H20N2O, is a chiral molecule that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a central propanamide structure with an amino group and two aromatic substituents, making it part of the amino acids and derivatives class. Its chirality, stemming from the stereocenter at the second carbon of the propanamide backbone, influences its biological interactions and activity profiles significantly.
Synthesis
The synthesis of 2-Amino-3-(m-tolyl)propanamide typically involves multi-step organic reactions that may include amide bond formation and substitution reactions. The precise methods can vary based on desired purity and yield. For example, one common approach involves using coupling reagents like HBTU or EDC in DMF to facilitate the formation of the amide bond .
Antimicrobial Properties
Research indicates that 2-Amino-3-(m-tolyl)propanamide exhibits notable antimicrobial activity. It has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria. In comparative studies, derivatives of this compound were found to have minimal inhibitory concentrations (MICs) ranging from 8 to 64 μg/mL against pathogens such as Staphylococcus aureus and Haemophilus influenzae .
| Pathogen | MIC (μg/mL) | Activity |
|---|---|---|
| Mycobacterium tuberculosis | <10 | Highly effective |
| Staphylococcus aureus | 32 | Moderate activity |
| Haemophilus influenzae | 8 | Strong activity |
Antiviral Activity
In addition to its antibacterial properties, preliminary studies have suggested potential antiviral activity against influenza strains. A derivative of this compound demonstrated significant inhibition of nucleozin-resistant variants of the A/H1N1 strain, indicating its promise as a lead compound for antiviral drug development .
The mechanism by which 2-Amino-3-(m-tolyl)propanamide exerts its biological effects appears to involve interaction with specific cellular targets. For instance, research has indicated that it may affect cellular pathways related to bacterial growth and replication. The binding affinity studies show that this compound interacts effectively with key residues in target proteins, which could explain its potent antimicrobial effects .
Case Studies
Several case studies have been conducted to evaluate the efficacy of 2-Amino-3-(m-tolyl)propanamide derivatives:
- Study on Antimicrobial Efficacy : A study explored various derivatives against Chlamydia species and demonstrated selective activity with minimal toxicity to human cells. The compounds were tested in vitro using HEp-2 cell lines, showing reduced inclusion sizes compared to untreated controls .
- Influenza Virus Inhibition : Another study focused on modifying the structure of related compounds to enhance their activity against influenza viruses. The results indicated that specific structural modifications led to increased binding affinity and enhanced antiviral activity .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-Amino-3-(m-tolyl)propanamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed C–H activation followed by amidation. For example, palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos enable sequential monoarylation/amidation of C(sp³)–H bonds in precursors such as 3-(m-tolyl)propanamide derivatives. Reaction optimization includes adjusting temperature (80–120°C), solvent (toluene or DMF), and stoichiometry of aryl halides . Thioacetylation using intermediates (e.g., m-tolylpropanamide derivatives) with potassium thioacetate in acetone at reflux is another route, requiring purification via column chromatography (hexane/ethyl acetate) .
Q. Which spectroscopic techniques are critical for characterizing 2-Amino-3-(m-tolyl)propanamide and its derivatives?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the m-tolyl aromatic protons (δ 6.8–7.2 ppm) and the amide NH₂ group (δ 6.5–7.0 ppm). The methyl group on the tolyl moiety appears as a singlet at δ ~2.3 ppm .
- HRMS (EI or ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. For derivatives like 2-(Acetylthio)-N-(m-tolyl)propanamide, HRMS data must match calculated values (e.g., C₁₃H₁₆N₂O₂S requires m/z 276.0934) .
- IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~1550 cm⁻¹) .
Q. How can researchers address solubility challenges during in vitro assays for this compound?
- Methodological Answer : Solubility in aqueous buffers can be improved using co-solvents like DMSO (≤5% v/v) or cyclodextrin-based solubilizing agents. For hydrophobic derivatives, sonication in warm PBS (pH 7.4) or micellar formulations (e.g., Tween-80) may enhance dissolution. Pre-formulation studies using dynamic light scattering (DLS) are recommended to assess aggregation .
Advanced Research Questions
Q. What strategies are effective for designing 2-Amino-3-(m-tolyl)propanamide derivatives to study structure-activity relationships (SAR) in enzyme inhibition?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the m-tolyl para position to modulate steric/electronic effects on target binding. Compare with electron-donating groups (-OCH₃) .
- Bioisosteric Replacement : Replace the amide group with sulfonamide or urea moieties to evaluate hydrogen-bonding interactions with enzyme active sites.
- Activity Testing : Use enzyme inhibition assays (e.g., fluorescence-based protease assays) at varying concentrations (1–100 µM) to determine IC₅₀ values. Pair with molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .
Q. How can mechanistic studies elucidate the role of palladium catalysis in synthesizing 2-Amino-3-(m-tolyl)propanamide derivatives?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C–H cleavage vs. amidation) .
- Catalyst Speciation : Conduct X-ray absorption spectroscopy (XAS) or NMR to monitor Pd oxidation states and ligand coordination during the reaction cycle .
- Computational Studies : Use DFT calculations (e.g., Gaussian 16) to model transition states and activation barriers for C–H bond functionalization .
Q. What methodologies are suitable for evaluating the ecological impact of 2-Amino-3-(m-tolyl)propanamide in environmental persistence studies?
- Methodological Answer :
- OECD 301 Biodegradation Test : Incubate the compound in activated sludge (30 days) and measure COD removal to assess aerobic biodegradability .
- Soil Mobility : Perform column leaching experiments with OECD guideline 121 to determine adsorption coefficients (Kₒc) .
- Aquatic Toxicity : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to derive EC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
